
N~1~,N~3~-dicyclohexyl-4,6-dinitroisophthalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~3~-dicyclohexyl-4,6-dinitroisophthalamide: is an organic compound with the molecular formula C20H26N4O6 It is known for its unique structure, which includes two cyclohexyl groups and two nitro groups attached to an isophthalamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~3~-dicyclohexyl-4,6-dinitroisophthalamide typically involves the reaction of 4,6-dinitroisophthalic acid with cyclohexylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction conditions usually include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods: Industrial production of N1,N~3~-dicyclohexyl-4,6-dinitroisophthalamide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N1,N~3~-dicyclohexyl-4,6-dinitroisophthalamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions where the nitro groups are replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed:
Reduction: N1,N~3~-dicyclohexyl-4,6-diaminoisophthalamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4,6-dinitroisophthalic acid and cyclohexylamine.
Applications De Recherche Scientifique
Chemistry: N1,N~3~-dicyclohexyl-4,6-dinitroisophthalamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry. For example, the reduction products (diamines) can be used as intermediates in the synthesis of pharmaceuticals with potential therapeutic properties.
Industry: In the industrial sector, N1,N~3~-dicyclohexyl-4,6-dinitroisophthalamide can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of N1,N~3~-dicyclohexyl-4,6-dinitroisophthalamide depends on its chemical reactivity. The nitro groups can undergo reduction to form amino groups, which can then participate in further chemical reactions. The amide bonds provide stability to the molecule, allowing it to act as a precursor for more complex structures. The molecular targets and pathways involved in its reactivity are primarily related to its functional groups (nitro and amide) and their interactions with reagents and catalysts.
Comparaison Avec Des Composés Similaires
N,N’-dicyclohexylcarbodiimide (DCC): Used as a coupling agent in peptide synthesis.
1,3-dicyclohexylurea (DCU): A byproduct of reactions involving DCC, used as an inhibitor of soluble epoxide hydrolase.
Comparison: N1,N~3~-dicyclohexyl-4,6-dinitroisophthalamide is unique due to the presence of both nitro and amide functional groups, which provide distinct reactivity compared to similar compounds like DCC and DCU. While DCC is primarily used in peptide synthesis, N1,N~3~-dicyclohexyl-4,6-dinitroisophthalamide offers broader applications in organic synthesis and potential medicinal chemistry.
Propriétés
Formule moléculaire |
C20H26N4O6 |
|---|---|
Poids moléculaire |
418.4 g/mol |
Nom IUPAC |
1-N,3-N-dicyclohexyl-4,6-dinitrobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C20H26N4O6/c25-19(21-13-7-3-1-4-8-13)15-11-16(18(24(29)30)12-17(15)23(27)28)20(26)22-14-9-5-2-6-10-14/h11-14H,1-10H2,(H,21,25)(H,22,26) |
Clé InChI |
OCTFPNSDJJMTJL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)NC3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


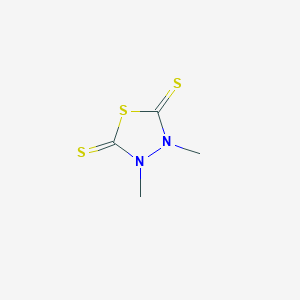
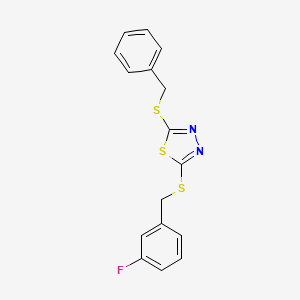
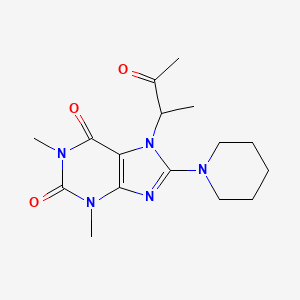
![N'-[(E)-(2-chlorophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11975376.png)
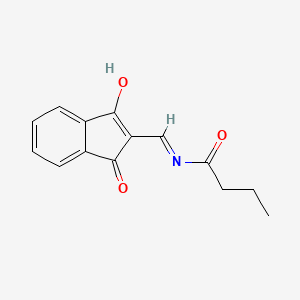
![methyl (2E)-2-[4-(allyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11975398.png)
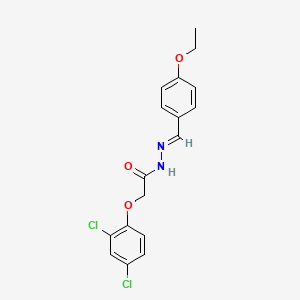
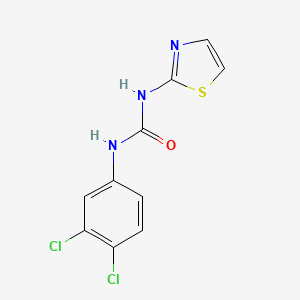
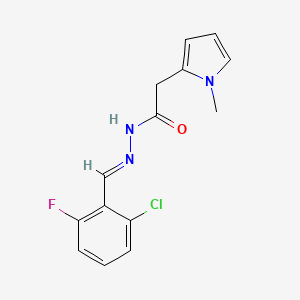

![6-[(5Z)-5-(1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11975429.png)
![2-[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1-naphthyl)acetamide](/img/structure/B11975435.png)
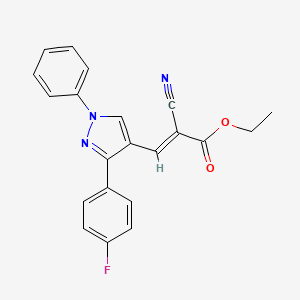
![(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-tert-butylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11975466.png)
